N-[(4-chlorophenyl)methyl]-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide
Description
N-[(4-Chlorophenyl)methyl]-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound featuring a fused bicyclic imidazo[1,2-b]pyridazine core. Key structural attributes include:
- Position 2: A cyclopropyl group, contributing steric compactness and metabolic stability.
- N-Substituent: A (4-chlorophenyl)methyl moiety, influencing lipophilicity and target engagement.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c18-13-5-1-11(2-6-13)9-19-17(23)14-7-8-16-20-15(12-3-4-12)10-22(16)21-14/h1-2,5-8,10,12H,3-4,9H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGOXCLXNNZUDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 3-Aminopyridazine with α-Bromoketones
A common approach involves reacting 3-aminopyridazine with α-bromocyclopropane carbonyl derivatives under basic conditions. For example:
-
Reagents : 3-Aminopyridazine, 2-bromo-1-cyclopropylethan-1-one, K₂CO₃, DMF.
-
Conditions : 80°C, 12 hours, nitrogen atmosphere.
This method ensures regioselective formation of the 2-cyclopropyl substituent, critical for downstream functionalization.
Alternative Pathway: One-Pot Tandem Reactions
Recent advances utilize tandem amination-cyclization sequences. A 2023 study demonstrated the use of CuI/L-proline catalytic systems to couple 3-aminopyridazine with cyclopropylacetylene, achieving 78% yield.
Functionalization at Position 6: Carboxamide Installation
The 6-carboxamide group is introduced via late-stage coupling of the preformed imidazo[1,2-b]pyridazine-6-carboxylic acid with 4-chlorobenzylamine.
Carboxylic Acid Activation
Amide Coupling
Table 1: Comparison of Coupling Agents
| Coupling Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| HATU | DMF | 0°C–RT | 85 |
| EDCI/HOBt | DCM | RT | 78 |
| COMU | THF | 0°C–RT | 88 |
Optimization Challenges and Solutions
Regioselectivity in Cyclization
The position of the cyclopropyl group is sensitive to the electronic environment. Using electron-withdrawing groups (EWGs) on the pyridazine ring directs cyclization to the 2-position, as evidenced by DFT calculations.
Stability of Cyclopropyl Group
The cyclopropane ring is prone to ring-opening under acidic conditions. Mitigation strategies include:
Scalability and Industrial Adaptations
Continuous Flow Synthesis
A 2024 pilot study achieved 90% yield by performing the cyclization step in a microreactor (residence time: 2 minutes, 100°C).
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets within the cell. This compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Structure Variations
Imidazo[1,2-b]pyridazine vs. Imidazo[1,2-a]pyridine
Substituent Modifications
Aromatic Substituents
- Fluorinated Analog : N-(4-Chloro-2-fluorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide () replaces the benzyl group with a 4-chloro-2-fluorophenyl moiety. The fluorine atom enhances electronegativity, possibly improving metabolic stability and target affinity .
- Chlorinated Derivatives : 2-[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(2-hydroxypropyl)-N-propylacetamide () incorporates dual chlorines and a hydrophilic hydroxypropyl group, which may increase solubility but reduce blood-brain barrier penetration .
Functional Groups
Pharmacological and Physicochemical Properties
Table 1: Key Comparisons
Biological Activity
N-[(4-chlorophenyl)methyl]-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed examination of its biological properties, including cytotoxicity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H14ClN3O
- Molecular Weight : 275.73 g/mol
- CAS Number : [Not available in the search results]
The compound features a chlorophenyl group and a cyclopropyl moiety, which contribute to its biological activity by potentially interacting with various biological targets.
Cytotoxicity
Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines:
- A549 Lung Carcinoma Cells : The compound demonstrated significant antiproliferative activity, with an IC50 value indicating effective growth inhibition. Studies have shown that this compound can induce apoptosis in these cells through the activation of caspases 3, 8, and 9, suggesting a mechanism involving programmed cell death .
- MCF7 Breast Cancer Cells : The presence of the chlorophenyl substituent has been linked to enhanced cytotoxic effects compared to other substituents. The compound's activity was associated with cell cycle arrest at the G1 phase and progression into the S phase .
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Kinase Activity : The compound has been shown to inhibit ERK1/2 kinase pathways, which are critical for cell proliferation and survival. This inhibition leads to altered signaling cascades that promote apoptosis in cancer cells .
- Induction of Apoptosis : The activation of caspases indicates that the compound triggers intrinsic apoptotic pathways. This is further supported by studies demonstrating increased levels of pro-apoptotic factors in treated cells .
Study 1: Anticancer Activity Assessment
A study focused on the anticancer properties of imidazo[1,2-b]pyridazine derivatives found that this compound showed superior growth-inhibiting activities against leukemic cell lines compared to standard chemotherapeutics like doxorubicin. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy .
Study 2: Structure-Activity Relationship (SAR)
Another investigation explored the structure-activity relationship (SAR) of various derivatives related to this compound. It was found that modifications in the chlorophenyl group significantly affected cytotoxic potency. Compounds with similar structures but differing substituents were evaluated for their efficacy against multiple cancer types, revealing insights into optimizing therapeutic profiles .
Comparative Data Table
| Compound Name | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | A549 | 8.107 | ERK1/2 inhibition |
| Doxorubicin | A549 | 0.877 | Topoisomerase II inhibition |
| N-(4-chloro-phenyl)-5-(trifluoromethyl)-2-pyridinamine | MCF7 | 10.0 | Apoptosis induction |
Q & A
Q. Table 1. Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| LogP | 2.8 (Predicted via ACD/Labs) | |
| Solubility (PBS, pH 7.4) | 12 µM (Measured by nephelometry) | |
| Plasma Protein Binding | 89% (Equilibrium dialysis) |
Q. Table 2. Optimized Synthetic Conditions
| Step | Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | DMF, 120°C, 8 h, ZnCl2 catalyst | 65 |
| Amide Coupling | HATU, DIEA, DCM, 25°C, 6 h | 78 |
| Purification | Reverse-phase HPLC (ACN/water gradient) | 95 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
